Cas no 741699-04-7 (Ethyl 3-ethoxy-4-iodobenzoate)

Ethyl 3-ethoxy-4-iodobenzoate 化学的及び物理的性質
名前と識別子
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- Benzoic acid,3-ethoxy-4-iodo-, ethyl ester
- 3-Ethoxy-4-iodobenzoic acid ethyl ester
- ethyl 3-ethoxy-4-iodobenzoate
- Benzoic acid, 3-ethoxy-4-iodo-, ethyl ester
- IZNVUVRUUNUWMI-UHFFFAOYSA-N
- TRA0163867
- AS02580
- 3-Ethoxy-4-iodo-benzoic acid ethyl ester
- AK205892
- benzoic acid,3-ethoxy-4-iodo-,ethyl ester
- 3-ethoxy-4-iodo -benzoic acid ethyl ester
- ethyl3-ethoxy-4-iodobenzoate
- SCHEMBL2964198
- AMY28351
- CS-0061641
- I11292
- Benzoic acid, 3-?ethoxy-?4-?iodo-?, ethyl ester
- AKOS024258051
- 741699-04-7
- AS-63935
- DTXSID60630504
- DB-252459
- Ethyl 3-ethoxy-4-iodobenzoate
-
- MDL: MFCD20484500
- インチ: 1S/C11H13IO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3
- InChIKey: IZNVUVRUUNUWMI-UHFFFAOYSA-N
- ほほえんだ: IC1C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])C=1OC([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 319.99100
- どういたいしつりょう: 319.99094g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 35.5
じっけんとくせい
- PSA: 35.53000
- LogP: 2.86660
Ethyl 3-ethoxy-4-iodobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D619662-1g |
3-Ethoxy-4-iodobenzoic acid ethyl ester |
741699-04-7 | 97% | 1g |
$580 | 2024-06-05 | |
eNovation Chemicals LLC | D583692-1g |
3-Ethoxy-4-iodobenzoic acid ethyl ester |
741699-04-7 | 95% | 1g |
$460 | 2024-05-24 | |
1PlusChem | 1P00FCVJ-100mg |
3-Ethoxy-4-iodobenzoic acid ethyl ester |
741699-04-7 | 95% | 100mg |
$99.00 | 2025-02-27 | |
Aaron | AR00FD3V-250mg |
3-Ethoxy-4-iodobenzoic acid ethyl ester |
741699-04-7 | 95% | 250mg |
$113.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132281-1g |
ETHYL 3-ETHOXY-4-IODOBENZOATE |
741699-04-7 | 95+% | 1g |
¥2617.00 | 2024-07-28 | |
eNovation Chemicals LLC | D583692-1g |
3-Ethoxy-4-iodobenzoic acid ethyl ester |
741699-04-7 | 95% | 1g |
$460 | 2025-02-21 | |
eNovation Chemicals LLC | D619662-1g |
3-Ethoxy-4-iodobenzoic acid ethyl ester |
741699-04-7 | 97% | 1g |
$580 | 2025-02-25 | |
eNovation Chemicals LLC | D619662-5g |
3-Ethoxy-4-iodobenzoic acid ethyl ester |
741699-04-7 | 97% | 5g |
$1600 | 2025-02-25 | |
eNovation Chemicals LLC | D619662-1g |
3-Ethoxy-4-iodobenzoic acid ethyl ester |
741699-04-7 | 97% | 1g |
$580 | 2025-02-27 | |
eNovation Chemicals LLC | D619662-5g |
3-Ethoxy-4-iodobenzoic acid ethyl ester |
741699-04-7 | 97% | 5g |
$1600 | 2024-06-05 |
Ethyl 3-ethoxy-4-iodobenzoate 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
Ethyl 3-ethoxy-4-iodobenzoateに関する追加情報
Ethyl 3-ethoxy-4-iodobenzoate (CAS No. 741699-04-7): A Versatile Intermediate in Organic Synthesis and Pharmaceutical Applications
Ethyl 3-ethoxy-4-iodobenzoate (CAS No. 741699-04-7) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemicals, and material science. This ester derivative, characterized by its iodo and ethoxy functional groups, serves as a critical building block for the synthesis of complex molecules. Its unique structural features make it invaluable for cross-coupling reactions, particularly in Suzuki-Miyaura and Heck reactions, which are pivotal in modern drug discovery and development.
The compound's CAS No. 741699-04-7 is frequently searched by researchers and chemists seeking high-purity intermediates for pharmaceutical synthesis. Recent trends in organic chemistry highlight the growing demand for halogenated aromatic compounds, with iodobenzoates like this one being particularly sought after due to their reactivity and versatility. The ethoxy group further enhances its solubility and stability, making it a preferred choice for fine chemical manufacturing.
In the context of green chemistry, Ethyl 3-ethoxy-4-iodobenzoate aligns with the push for sustainable synthetic methods. Researchers are exploring its use in catalytic processes that minimize waste and reduce energy consumption. This aligns with the broader industry focus on environmentally friendly synthesis, a topic frequently queried in academic and industrial forums. The compound's role in C-H activation and palladium-catalyzed reactions is also a hot topic, as these methods are revolutionizing the way complex molecules are constructed.
From a pharmaceutical perspective, CAS No. 741699-04-7 is often referenced in patents and research papers related to anticancer agents and anti-inflammatory drugs. Its iodo substituent is a key handle for further functionalization, enabling the creation of targeted therapeutics. This has led to a surge in searches for "iodobenzoate derivatives in drug discovery" and "ethoxy-substituted aromatic esters," reflecting the compound's relevance in cutting-edge research.
The material science community has also taken note of Ethyl 3-ethoxy-4-iodobenzoate, particularly in the development of organic semiconductors and liquid crystals. Its ability to form stable, electron-deficient aromatic systems makes it a candidate for optoelectronic applications. Queries like "iodoaromatics in OLEDs" and "benzoate esters in polymer chemistry" underscore its interdisciplinary appeal.
Quality control and analytical standards for CAS No. 741699-04-7 are another area of interest. Laboratories frequently search for HPLC methods and NMR spectra to ensure the compound's purity and identity. This is critical given its use in high-value applications where even minor impurities can impact outcomes. The compound's spectroscopic data and chromatographic behavior are thus widely documented in technical databases.
In summary, Ethyl 3-ethoxy-4-iodobenzoate (CAS No. 741699-04-7) is a multifaceted compound with applications spanning drug development, catalysis, and advanced materials. Its popularity in search engines reflects its importance in contemporary chemistry, with users often seeking information on its synthetic routes, reactivity, and industrial uses. As research continues to uncover new applications, this compound is poised to remain a staple in the toolkit of synthetic chemists worldwide.
741699-04-7 (Ethyl 3-ethoxy-4-iodobenzoate) 関連製品
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